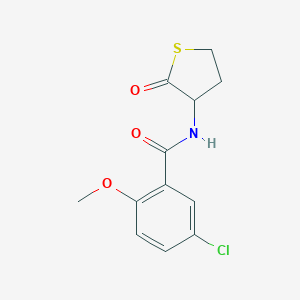
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is an organic compound that has garnered attention in various fields of scientific research. It is characterized by its unique chemical structure, which includes a benzamide core substituted with a chloro and methoxy group, and a thiolane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-oxothiolan-3-amine.
Activation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated acid is then reacted with 2-oxothiolan-3-amine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohol derivatives.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- 5-chloro-2-methoxy-N-(2-oxopyrrolidin-1-yl)benzamide
- 5-chloro-2-methoxy-N-(2-oxopiperidin-1-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is unique due to its thiolane ring, which imparts distinct chemical and biological properties compared to other similar compounds with different ring structures.
属性
CAS 编号 |
6615-20-9 |
|---|---|
分子式 |
C12H12ClNO3S |
分子量 |
285.75g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H12ClNO3S/c1-17-10-3-2-7(13)6-8(10)11(15)14-9-4-5-18-12(9)16/h2-3,6,9H,4-5H2,1H3,(H,14,15) |
InChI 键 |
APBKNBWKEVKFSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCSC2=O |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCSC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


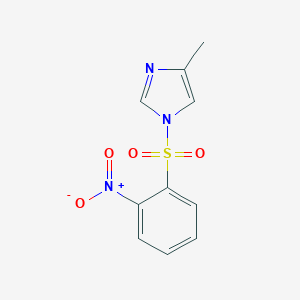
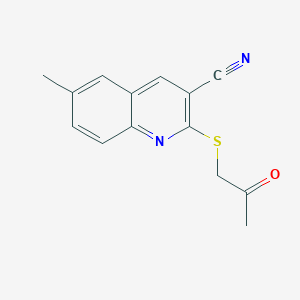


![ethyl {2-methoxy-4-[(E)-(1-methyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B506189.png)
![ethyl {(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B506190.png)
![N-(tert-butyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B506192.png)
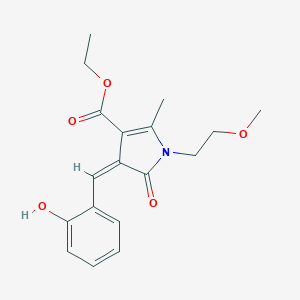
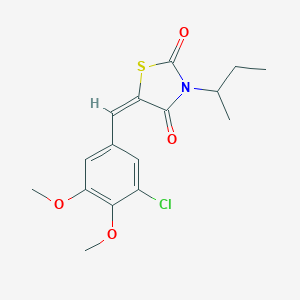
![N-(5-chloro-2-methylphenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B506197.png)
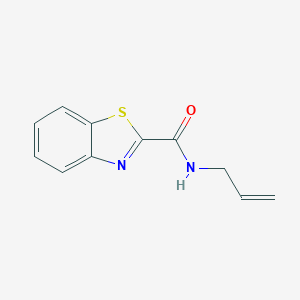
![1-{4-nitrobenzyl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B506200.png)
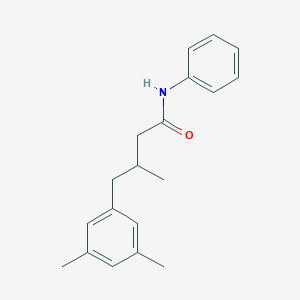
![Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate](/img/structure/B506205.png)
